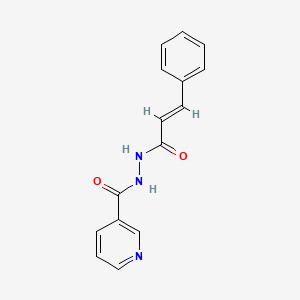
2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone is a pyridazinone derivative that has been studied for its potential scientific research applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the growth of bacteria.
実験室実験の利点と制限
One advantage of using 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone in lab experiments is its potential as a multi-targeted agent. This compound has been shown to have a variety of effects on different signaling pathways, making it a promising candidate for further research in various areas.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, making it important to carefully consider dosages when conducting experiments.
将来の方向性
There are several future directions for research on 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone. One area of interest is further exploration of its potential as an anti-inflammatory agent. Studies could investigate the compound's effects on different types of inflammation and its potential use in treating inflammatory diseases.
Another area of interest is further investigation of the compound's potential as an anti-cancer agent. Studies could investigate the compound's effects on different types of cancer cells and its potential use in combination with other cancer treatments.
Finally, future research could focus on developing new derivatives of 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone with improved potency and selectivity. By modifying the structure of the compound, researchers may be able to develop new compounds with even greater potential for scientific research applications.
合成法
The synthesis of 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone has been described in the literature. One method involves the reaction of 3-(3-fluorobenzyl)-4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and further reaction with a second equivalent of ethyl acetoacetate. The resulting product is then de-esterified to yield the final compound.
科学的研究の応用
2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone has been studied for a variety of scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a promising candidate for further research in this area.
Another area of interest is the potential use of 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for further research in this area.
特性
IUPAC Name |
6-(4-fluorophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O/c18-14-6-4-13(5-7-14)16-8-9-17(22)21(20-16)11-12-2-1-3-15(19)10-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIYAEHSOPVZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-[(1S*,5R*)-6-(3-morpholin-4-ylbenzyl)-3,6-diazabicyclo[3.2.2]non-3-yl]acetamide](/img/structure/B5683058.png)
![2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5683065.png)
![(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B5683070.png)
![2-({[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]amino}methyl)-5,8-dimethylquinolin-4-ol](/img/structure/B5683071.png)

![N-({5-[(5-cyclopentyl-2-thienyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5683079.png)

![N-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5683084.png)
![2-benzyl-9-(tetrahydro-3-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683086.png)
![rel-(3aR,6aR)-2-benzyl-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5683089.png)
![N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5683102.png)
![4-methyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinolin-2(1H)-one](/img/structure/B5683111.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5683115.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperidine](/img/structure/B5683132.png)